molecular formula C8H8O4 B13451091 Trideuteriomethyl 2,5-dihydroxybenzoate

Trideuteriomethyl 2,5-dihydroxybenzoate

Cat. No.: B13451091
M. Wt: 171.16 g/mol
InChI Key: XGDPKUKRQHHZTH-FIBGUPNXSA-N
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Description

Trideuteriomethyl 2,5-dihydroxybenzoate (CD₃-2,5-DHB) is a deuterated derivative of 2,5-dihydroxybenzoic acid (gentisic acid), where the methyl ester group (–CH₃) is replaced with a trideuteriomethyl (–CD₃) moiety. This isotopic substitution enhances its molecular weight by 3 atomic mass units and may influence its physicochemical properties, such as metabolic stability, solubility, and spectral characteristics (e.g., NMR, MS). Gentisic acid and its derivatives are notable for roles in biological systems, analytical chemistry (e.g., MALDI-MS matrices), and enzymatic studies . The deuterated form is particularly valuable in isotopic labeling for tracking metabolic pathways or reducing matrix interference in mass spectrometry .

Properties

Molecular Formula

C8H8O4

Molecular Weight

171.16 g/mol

IUPAC Name

trideuteriomethyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3/i1D3

InChI Key

XGDPKUKRQHHZTH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)O)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl 2,5-dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with trideuteriomethyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trideuteriomethyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trideuteriomethyl 2,5-dihydroxybenzoate is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

The mechanism of action of trideuteriomethyl 2,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions due to the kinetic isotope effect. This property is exploited in studies to understand reaction mechanisms and metabolic pathways. The compound can also interact with enzymes and other proteins, providing insights into their function and regulation .

Comparison with Similar Compounds

Comparison with Structural Isomers of Dihydroxybenzoates

The position of hydroxyl groups on the benzoate ring critically determines chemical reactivity and biological interactions. Below is a comparison of enzymatic activity, bioreporter specificity, and analytical utility between CD₃-2,5-DHB and its isomers:

Table 1: Enzymatic Decarboxylation by GRDC (Rhizobium sp.)
Compound Substrate for GRDC? Decarboxylation Product Reference
2,5-Dihydroxybenzoate No
2,6-Dihydroxybenzoate Yes Resorcinol (1,3-dihydroxybenzene)
2,3-Dihydroxybenzoate Yes Catechol (1,2-dihydroxybenzene)
3,4-Dihydroxybenzoate No
3,5-Dihydroxybenzoate No

Key Findings :

  • This specificity highlights the structural sensitivity of enzymatic reactions, distinguishing 2,5-DHB from 2,6- and 2,3-isomers .
Table 2: Bioreporter Specificity (BRprox Mutant Cells)
Compound Induces EGFP Expression? Reference
2-Nitrobenzoate (2NBA) Yes
3-Nitrobenzoate No
4-Nitrobenzoate No
Gentisate (2,5-DHB) No
Salicylate (2-HB) No

Key Findings :

  • Unlike 2NBA, 2,5-DHB and other structural analogs (e.g., salicylate) fail to activate the BRprox bioreporter, emphasizing strict structural requirements for bioreporter recognition .

Comparison with Non-Deuterated Methyl Ester

The non-deuterated methyl ester (CH₃-2,5-DHB) shares the core structure of CD₃-2,5-DHB but lacks isotopic labeling. Key differences include:

Table 3: Physicochemical and Analytical Properties
Property CH₃-2,5-DHB CD₃-2,5-DHB Impact
Molecular Weight 184.15 g/mol 187.17 g/mol Distinguishable via high-resolution MS
Isotopic Purity Natural abundance >99% deuterated Reduces background interference in MS
Metabolic Stability Susceptible to esterases Enhanced stability (kinetic isotope effect) Prolonged tracer utility in vivo

Key Findings :

  • CD₃-2,5-DHB’s deuterated methyl group shifts its mass spectral peaks, aiding differentiation from matrix ions (e.g., LiDHB in MALDI-MS) .
  • The kinetic isotope effect may slow enzymatic cleavage of the ester group, enhancing its utility in tracer studies .

Biological Activity

Trideuteriomethyl 2,5-dihydroxybenzoate (TDHB) is a derivative of 2,5-dihydroxybenzoic acid (DHB), which has garnered interest due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of the biological activity of TDHB, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H8D3O4
  • Molecular Weight : Approximately 179.23 g/mol
  • CAS Number : Not available in the provided sources.

TDHB exhibits various biological activities attributed to its structural features. The dihydroxy groups on the benzene ring contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids.

  • Antioxidant Activity : TDHB has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : Research indicates that TDHB possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that TDHB may inhibit pro-inflammatory cytokines, thus contributing to reduced inflammation in various models of disease.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that TDHB effectively reduced oxidative stress markers in vitro. The compound's ability to donate electrons was quantified using DPPH radical scavenging assays, showing a significant reduction in radical concentration compared to untreated controls.

Concentration (µM)DPPH Scavenging (%)
1025
5050
10075

Antimicrobial Activity

In a study reported in Phytotherapy Research, TDHB was tested against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that TDHB exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Anti-inflammatory Effects

Research conducted by Zhang et al. (2021) indicated that TDHB significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential as an anti-inflammatory agent.

Applications in Drug Development

TDHB's biological activities make it a promising candidate for drug development:

  • Pharmaceutical Formulations : Due to its antioxidant and anti-inflammatory properties, TDHB could be incorporated into formulations aimed at treating chronic inflammatory conditions.
  • Cosmetic Applications : Its ability to scavenge free radicals positions TDHB as a potential ingredient in anti-aging skincare products.

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